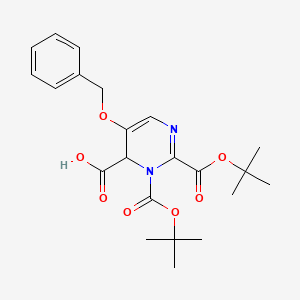
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is a synthetic organic compound that features a pyrimidine ring substituted with a benzyloxy group and two tert-butyl carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Addition of Tert-Butyl Carbamate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism and signaling.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and tert-butyl carbamate groups contribute to the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl (5-(methoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(phenoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(ethoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H28N2O7 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7/c1-21(2,3)30-19(27)17-23-12-15(29-13-14-10-8-7-9-11-14)16(18(25)26)24(17)20(28)31-22(4,5)6/h7-12,16H,13H2,1-6H3,(H,25,26) |
InChI-Schlüssel |
BHRVOBSLEYLUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(N1C(=O)OC(C)(C)C)C(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


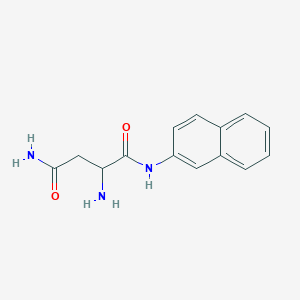
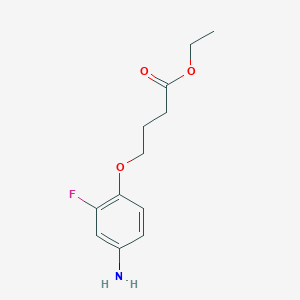


![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
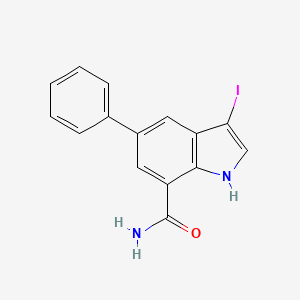
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)

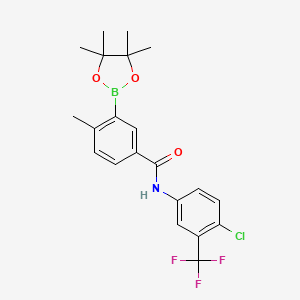
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
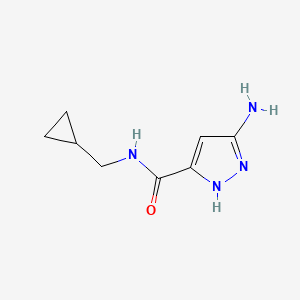

![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
